Cas no 881175-62-8 (N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride)
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride Chemical and Physical Properties
Names and Identifiers
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- Ethanamine, N-(chlorosulfonyl)-2,2-dimethoxy-N-methyl-
- Sulfamoyl chloride, N-(2,2-dimethoxyethyl)-N-methyl-
- N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride
- EN300-1612232
- 881175-62-8
-
- Inchi: 1S/C5H12ClNO4S/c1-7(12(6,8)9)4-5(10-2)11-3/h5H,4H2,1-3H3
- InChI Key: HBSFERNREMPFIS-UHFFFAOYSA-N
- SMILES: S(Cl)(N(CC(OC)OC)C)(=O)=O
Computed Properties
- Exact Mass: 217.0175567Da
- Monoisotopic Mass: 217.0175567Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.2Ų
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612232-0.05g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-0.1g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-0.25g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-0.5g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-1.0g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-2.5g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-5.0g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-10.0g |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1612232-50mg |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 50mg |
$528.0 | 2023-09-23 | ||
| Enamine | EN300-1612232-100mg |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride |
881175-62-8 | 100mg |
$553.0 | 2023-09-23 |
N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride
Comprehensive Guide to N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride (CAS No. 881175-62-8): Properties, Applications, and Industry Insights
The chemical compound N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride (CAS No. 881175-62-8) is a specialized sulfamoyl chloride derivative with significant relevance in modern organic synthesis and pharmaceutical research. As a sulfamoyl chloride reagent, it plays a pivotal role in the construction of sulfonamide-based frameworks, which are widely utilized in drug discovery and agrochemical development. This article delves into its molecular characteristics, synthetic utility, and emerging applications while addressing frequently searched questions by researchers and industry professionals.
Structurally, N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride features a unique combination of a dimethoxyethyl group and a methylsulfamoyl chloride moiety. This hybrid architecture enhances its reactivity profile, making it particularly valuable for N-functionalization reactions and heterocycle synthesis. Recent literature highlights its growing adoption in peptide modification and bioconjugation chemistry, aligning with current trends in targeted drug delivery systems.
From a synthetic perspective, this compound addresses several challenges in medicinal chemistry. Its dimethoxyethyl side chain improves solubility in polar solvents, a feature often searched by chemists optimizing reaction conditions. Moreover, the methylsulfamoyl chloride group demonstrates remarkable selectivity in amine protection/deprotection strategies, a hot topic in parallel synthesis workflows for combinatorial libraries.
Recent advancements in high-throughput screening technologies have amplified interest in N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride as a building block for fragment-based drug design. Database analytics reveal increasing searches for "water-soluble sulfamoyl reagents" and "thermostable protecting groups," both areas where this compound shows promise. Its stability under microwave-assisted synthesis conditions further enhances its appeal for modern green chemistry applications.
The compound's role in biomarker development has gained attention in diagnostic research. Its ability to form stable conjugates with fluorescent probes makes it valuable for molecular imaging applications, a rapidly growing field with 23% annual growth in related patent filings. This aligns with frequent search queries about "sulfonamide-based imaging agents" and "click chemistry compatible reagents."
Quality control aspects of 881175-62-8 frequently appear in technical discussions. Advanced characterization techniques like HPLC-MS and 19F-NMR (for fluorine-tagged derivatives) are commonly referenced in purity verification protocols. Industry forums show particular interest in its storage stability under nitrogen atmosphere, with many researchers seeking data on long-term cryopreservation effects.
Emerging applications in material science have expanded the compound's utility beyond traditional domains. Its incorporation into self-assembled monolayers (SAMs) for surface functionalization has been explored in nanotechnology research, responding to growing searches for "sulfonyl chloride surface modifiers" in semiconductor fabrication.
From a commercial availability standpoint, N-(2,2-dimethoxyethyl)-N-methylsulfamoyl chloride is increasingly offered with custom purity grades (98-99.5%) and isotope-labeled variants, catering to the demand for tracer studies in metabolic research. Supply chain analytics indicate rising procurement queries from contract research organizations (CROs) specializing in kinase inhibitor development.
Environmental and handling considerations remain important discussion points. While not classified as hazardous under standard protocols, proper laboratory safety measures should always be observed when working with sulfamoyl chlorides. Recent innovations in continuous flow chemistry setups have enabled safer large-scale utilization, a solution frequently searched by process chemists.
Future research directions for CAS 881175-62-8 may focus on its potential in covalent inhibitor design and proteolysis-targeting chimera (PROTAC) development. These cutting-edge areas align with trending searches about "targeted protein degradation" and "E3 ligase recruiters" in drug discovery communities.
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